
1-Propanesulfonic acid, 3-(ethylphenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanesulfonic acid, 3-(ethylphenylamino)- is an organic compound with the molecular formula C11H17NO3S It is a sulfonic acid derivative that features an ethylphenylamino group attached to the propanesulfonic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanesulfonic acid, 3-(ethylphenylamino)- typically involves the reaction of 3-chloropropanesulfonic acid with N-ethyl aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the ethylphenylamino group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Propanesulfonic acid, 3-(ethylphenylamino)- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of microchannel reactors can also enhance the efficiency of the process by providing a larger surface area for the reaction to occur.
化学反応の分析
Types of Reactions
1-Propanesulfonic acid, 3-(ethylphenylamino)- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonamides.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethylphenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfonate esters or sulfonamides.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the ethylphenylamino group.
科学的研究の応用
1-Propanesulfonic acid, 3-(ethylphenylamino)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
作用機序
The mechanism of action of 1-Propanesulfonic acid, 3-(ethylphenylamino)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The sulfonic acid group can form strong ionic interactions with positively charged residues in proteins, while the ethylphenylamino group can participate in hydrophobic interactions and hydrogen bonding.
類似化合物との比較
Similar Compounds
3-Amino-1-propanesulfonic acid: A similar compound with an amino group instead of an ethylphenylamino group.
3-(N-morpholino)propanesulfonic acid: Contains a morpholine ring instead of an ethylphenylamino group.
Uniqueness
1-Propanesulfonic acid, 3-(ethylphenylamino)- is unique due to the presence of the ethylphenylamino group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic targets in biological systems. Additionally, the ethylphenylamino group can participate in a wider range of chemical reactions compared to simpler amino or morpholino groups.
特性
CAS番号 |
102636-89-5 |
|---|---|
分子式 |
C11H17NO3S |
分子量 |
243.32 g/mol |
IUPAC名 |
3-(N-ethylanilino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H17NO3S/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15) |
InChIキー |
HXITYOAFXWBMLL-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCS(=O)(=O)O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


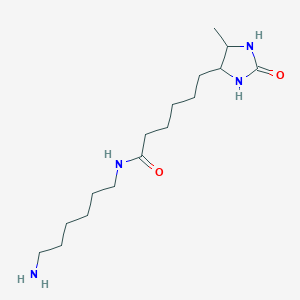
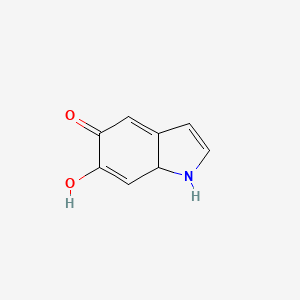
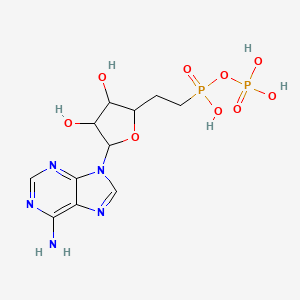
![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-(methyl(tetrahydro-2H-pyran-4-yl)amino)-3-nitrophenyl)sulfonyl)benzamide](/img/structure/B12942505.png)
![N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
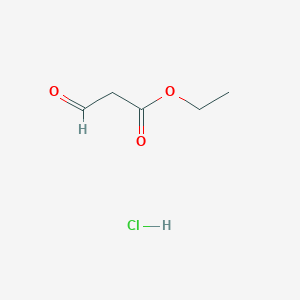
![4-({[6-Amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B12942526.png)


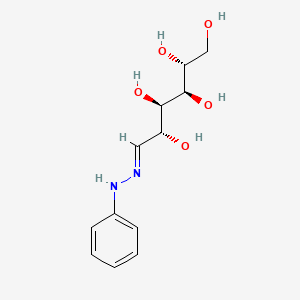
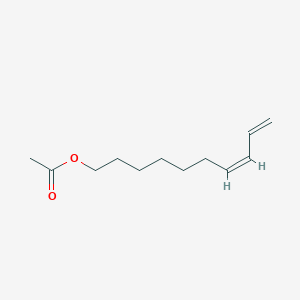
![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)
